

# Interpreting the IR Spectrum of (5-Bromo-2-iodophenyl)methanol: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

[Get Quote](#)

For researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), infrared (IR) spectroscopy is a fundamental tool for structural elucidation. This guide provides a detailed interpretation of the expected IR spectrum of **(5-Bromo-2-iodophenyl)methanol**, a halogenated aromatic alcohol, by comparing its characteristic vibrational frequencies with those of simpler, related molecules: benzyl alcohol, bromobenzene, and iodobenzene.

## Comparison of Key Infrared Absorptions

The infrared spectrum of **(5-Bromo-2-iodophenyl)methanol** is characterized by the presence of functional groups including a hydroxyl group (-OH), a polysubstituted aromatic ring, and carbon-halogen bonds (C-Br and C-I). The expected absorption frequencies for these groups are summarized and compared with reference compounds in the table below.

| Functional Group      | Vibrational Mode       | (5-Bromo-2-iodophenyl)methanol (Expected, $\text{cm}^{-1}$ ) | Benzyl Alcohol (Observed, $\text{cm}^{-1}$ ) | Bromobenzene (Observed, $\text{cm}^{-1}$ ) | Iodobenzene (Observed, $\text{cm}^{-1}$ ) |
|-----------------------|------------------------|--------------------------------------------------------------|----------------------------------------------|--------------------------------------------|-------------------------------------------|
| Alcohol               | O-H Stretch (H-bonded) | 3200-3500 (broad, strong)                                    | ~3350 (broad, strong)                        | N/A                                        | N/A                                       |
|                       | C-O Stretch            | 1000-1250 (strong)                                           | ~1050-1250                                   | N/A                                        | N/A                                       |
| Aromatic Ring         | Aromatic C-H Stretch   | 3000-3100 (medium)                                           | 3030-3090                                    | ~3060                                      | ~3055                                     |
|                       | C=C Stretch            | 1400-1600 (multiple, medium)                                 | ~1455, 1495, 1605                            | ~1445, 1475, 1580                          | ~1440, 1470, 1580                         |
| C-H Out-of-Plane Bend | 675-900 (strong)       | ~695, 735                                                    | ~685, 740                                    | ~685, 740                                  |                                           |
| Halogens              | C-Br Stretch           | 515-690 (medium)                                             | N/A                                          | ~685                                       | N/A                                       |
|                       | C-I Stretch            | 500-600 (medium)                                             | N/A                                          | N/A                                        | ~685                                      |

Note: Observed frequencies are approximate and can vary based on the sampling method and instrument.

## Key Interpretive Points:

- Hydroxyl Group: The most prominent feature in the spectrum of **(5-Bromo-2-iodophenyl)methanol** will be a broad and intense absorption band in the  $3200\text{-}3500\text{ cm}^{-1}$  region, characteristic of a hydrogen-bonded O-H stretching vibration from the alcohol group. [1] This is directly comparable to the spectrum of benzyl alcohol.[1] A strong C-O stretching peak is also expected between  $1000\text{-}1250\text{ cm}^{-1}$ .

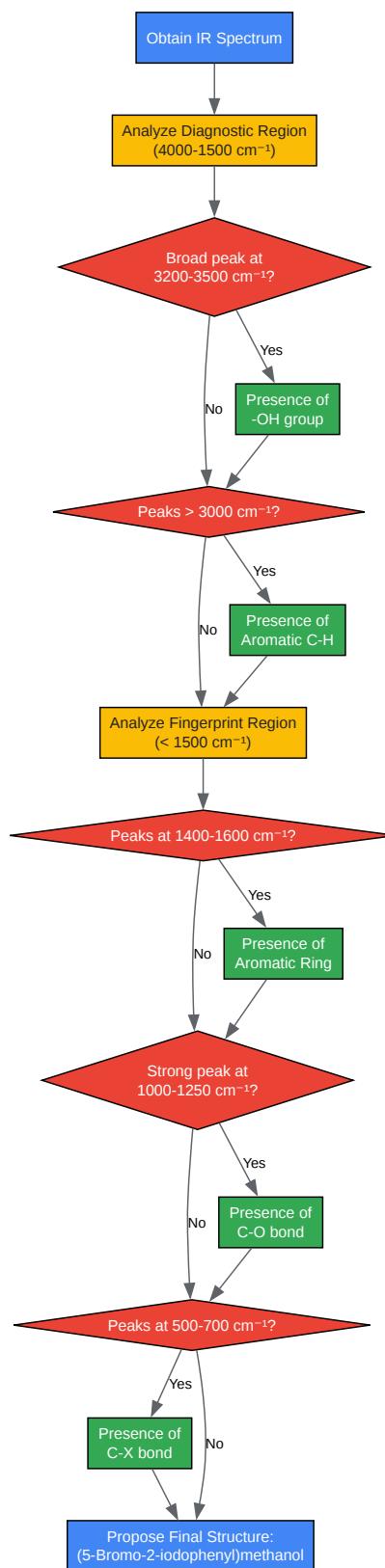
- Aromatic System: The presence of the benzene ring is confirmed by several peaks. Weak to medium C-H stretching bands will appear just above  $3000\text{ cm}^{-1}$ . A series of medium-intensity peaks between  $1400\text{ cm}^{-1}$  and  $1600\text{ cm}^{-1}$  correspond to the C=C stretching vibrations within the aromatic ring.
- Substitution Pattern: The pattern of strong absorptions in the  $675\text{-}900\text{ cm}^{-1}$  "fingerprint" region, arising from C-H out-of-plane bending, is indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring like in **(5-Bromo-2-iodophenyl)methanol**, specific patterns can be predicted, though spectral overlap is common.
- Carbon-Halogen Bonds: The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching vibrations are expected at lower wavenumbers, typically below  $700\text{ cm}^{-1}$ . The C-Br stretch is anticipated in the  $515\text{-}690\text{ cm}^{-1}$  range, while the heavier iodine atom results in a C-I stretch at an even lower frequency, around  $500\text{-}600\text{ cm}^{-1}$ . These peaks may overlap with other absorptions in the fingerprint region.

## Experimental Protocol: Acquiring the IR Spectrum

A common and efficient method for obtaining the IR spectrum of a solid sample like **(5-Bromo-2-iodophenyl)methanol** is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Apparatus:


- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Spatula.
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

Procedure:

- Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO<sub>2</sub> and H<sub>2</sub>O).
- Sample Application: Place a small amount (a few milligrams) of the solid **(5-Bromo-2-iodophenyl)methanol** sample directly onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[2][3]
- Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm<sup>-1</sup>.
- Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

## Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown compound, such as **(5-Bromo-2-iodophenyl)methanol**.



Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [learnexams.com](https://www.learnexams.com) [learnexams.com]
- 2. [agilent.com](https://www.agilent.com) [agilent.com]
- 3. [drawellanalytical.com](https://www.drawellanalytical.com) [drawellanalytical.com]
- To cite this document: BenchChem. [Interpreting the IR Spectrum of (5-Bromo-2-iodophenyl)methanol: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171483#interpreting-the-ir-spectrum-of-5-bromo-2-iodophenyl-methanol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

